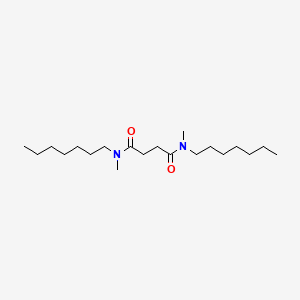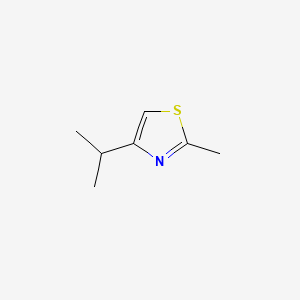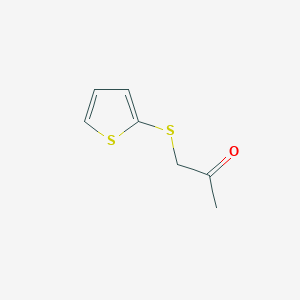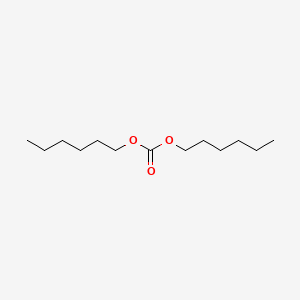
1-(4-Méthylphényl)-1H-pyrrole
Vue d'ensemble
Description
1-(4-Methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with a 4-methylphenyl group. Pyrroles are known for their significance in various biological and chemical processes, making 1-(4-Methylphenyl)-1H-pyrrole an interesting subject for research and industrial applications.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic properties.
Mécanisme D'action
Target of Action
It’s worth noting that pyrrole derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a saturated scaffold of pyrrole, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that 1-(4-Methylphenyl)-1H-pyrrole might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives have target selectivity , implying that 1-(4-Methylphenyl)-1H-pyrrole could potentially influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a derivative of pyrrole, suggest that it might have good bioavailability .
Result of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates , suggesting that 1-(4-Methylphenyl)-1H-pyrrole might have diverse effects depending on its specific configuration.
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of 1-(4-Methylphenyl)-1H-pyrrole might be influenced by the stereochemical environment.
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, compounds with a similar structure, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors in the brain .
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, 4-Methylaminorex, a synthetic cathinone, has been shown to disrupt the blood-brain barrier, leading to endothelial dysfunction .
Molecular Mechanism
Related compounds, such as 4-methylaminorex, have been shown to bind to α4β2 nicotinic acetylcholine receptors, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 499.2 K and a melting point of 208.75 K .
Metabolic Pathways
Related compounds, such as 4-methylaminorex, have been shown to undergo various metabolic reactions, including hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Subcellular Localization
The study of related compounds may provide insights into potential subcellular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylphenyl)-1H-pyrrole may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is often isolated through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂), acidic conditions (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups
Reduction: Hydrogenated pyrrole compounds
Substitution: Halogenated or nitro-substituted pyrrole derivatives
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-1H-pyrrole: Contains a methoxy group instead of a methyl group, leading to variations in reactivity and applications.
1-(4-Chlorophenyl)-1H-pyrrole:
Propriétés
IUPAC Name |
1-(4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNLDVEMSMJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297601 | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-60-1 | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methylphenyl)pyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVC3BT4HRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)
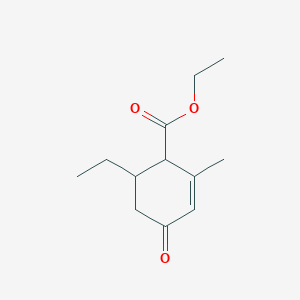


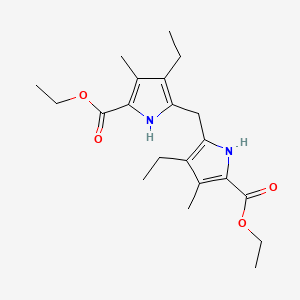

![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
